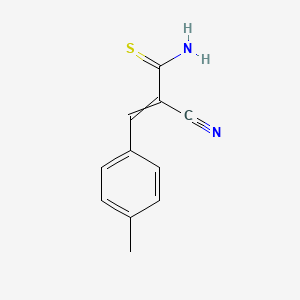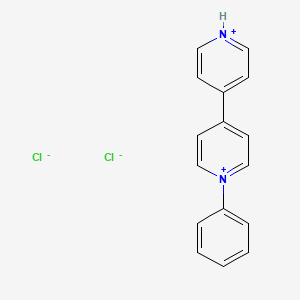![molecular formula C28H37NO4 B14334384 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 105800-45-1](/img/structure/B14334384.png)
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound with a unique structure that includes a cyclododecyl group, an amino group, and a hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclododecyl ethylamine. This intermediate is then reacted with 2-hydroxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the cyclododecylethyl and amino groups.
Cyclododecylamine: Contains the cyclododecyl group but lacks the hydroxybenzoyl and benzoic acid components.
Uniqueness
2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its combination of a large cyclododecyl group with an amino and hydroxybenzoyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
105800-45-1 |
|---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[4-(2-cyclododecylethylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C28H37NO4/c30-26-20-22(16-17-25(26)27(31)23-14-10-11-15-24(23)28(32)33)29-19-18-21-12-8-6-4-2-1-3-5-7-9-13-21/h10-11,14-17,20-21,29-30H,1-9,12-13,18-19H2,(H,32,33) |
InChI Key |
MVZMODUNUPHGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)CCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


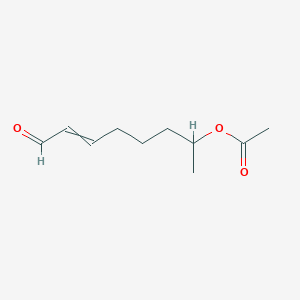



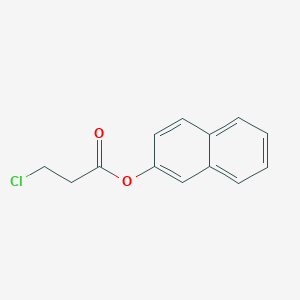
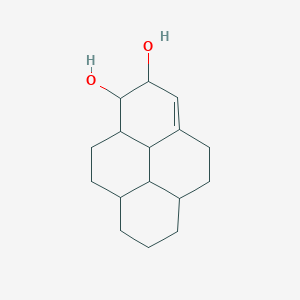
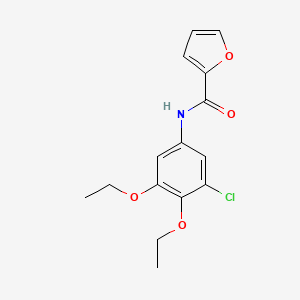
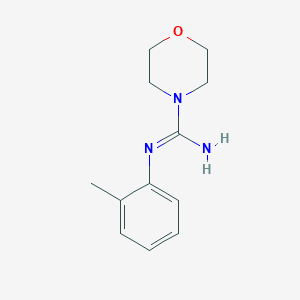


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
